molecular formula C3HClF4O B1306015 2,2,3,3-Tetrafluoropropanoyl chloride CAS No. 663-73-0

2,2,3,3-Tetrafluoropropanoyl chloride

Cat. No. B1306015
CAS RN: 663-73-0
M. Wt: 164.48 g/mol
InChI Key: BASQMECTPQYEIA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropanoyl chloride is a chemical compound that is part of a broader class of fluorinated organic molecules. These compounds are of significant interest due to their unique chemical and physical properties, which make them useful in various applications, including polymer chemistry and pharmaceuticals. The data provided suggests that derivatives of similar fluorinated compounds have been synthesized and studied for their potential uses in different chemical reactions and material science applications.

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of different reagents and starting materials. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, indicating the use of diazo compounds and reactive chlorinating agents in the synthesis of such molecules . Another example is the improved synthesis of 2,3,3-trifluoroprop-2-enol from 2,2,3,3-tetrafluoropropanol, which involves the use of bases such as NaH and lithium diisopropylamine . Additionally, the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride from 2,2,3,3-tetrafluoropropyl tosylate represents a two-step procedure that highlights the versatility of fluorinated compounds in synthesis .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex and is often characterized by the presence of multiple fluorine atoms, which can significantly influence the chemical behavior of the molecule. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes involves tetrafunctionalized tetrasilanes, which exhibit a distorted octahedral coordination of the central silicon atoms . This indicates that the presence of fluorine can lead to unique structural motifs and coordination geometries in the resulting compounds.

Chemical Reactions Analysis

Fluorinated compounds participate in a variety of chemical reactions. The derivatives of 2-diazo-3,3,3-trifluoropropionyl chloride, for instance, are used for photoaffinity labeling of enzymes and show different photolysis behavior compared to other diazoacyl reagents . The copolymerization of vinylidene fluoride with 2,3,3-trifluoroprop-2-enol demonstrates the reactivity of fluorinated monomers in polymer chemistry, with the determination of reactivity ratios and azeotropic points . Furthermore, the reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate leads to functionalized enamines and ring-substituted thiazine dioxides, showcasing the potential for creating complex organic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the high electronegativity and small size of fluorine atoms. These properties can affect the stability, reactivity, and overall behavior of the molecules. For example, the acid stability of 2-diazo-3,3,3-trifluoropropionyl chloride derivatives suggests that the incorporation of fluorine can enhance the resilience of certain functional groups . The electron-accepting nature of 2,3,3-trifluoroprop-2-enol, as indicated by its Q and e values, further exemplifies the impact of fluorine on the electronic properties of these molecules . The structural analysis of tetrakis(trifluoromethanesulfonato)tetrasilanes reveals the influence of fluorine on the coordination geometry and potential for hexacoordination in silicon-based compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Tetrasilanes : 2,2,3,3-Tetrafluoropropanoyl chloride has been utilized in the synthesis of novel tetrafunctionalized tetrasilanes, displaying a distorted octahedral coordination of silicon atoms. These compounds can serve as versatile materials for further chemical synthesis (Haga, Burschka, & Tacke, 2008).

Catalytic and Electrochemical Applications

  • Electrocatalytic Reactor : A functional electrocatalytic reactor using nano-MnOx and porous Ti electrodes has been developed for the selective oxidation of 2,2,3,3-tetrafluoro-1-propanol to high-value chemicals, demonstrating efficient conversion and selectivity under optimized conditions (Wang et al., 2014).

Organic Synthesis

  • Functionalized Enamines Synthesis : The compound has been employed in the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride, leading to various regioisomeric products and functionalized enamines, demonstrating its versatility in organic synthesis (Siry, Ogurok, & Shermolovich, 2014).

Environmental Applications

  • Wastewater Treatment : Research has been conducted on the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol wastewater using a novel three-phase fluidized bed reactor. This system combines photooxidation and adsorption processes for efficient mineralization and fluoride removal (Shih, Tsai, & Huang, 2013).

Chemical Analysis and Spectroscopy

  • Chlorine Atom Reaction Study : The reaction of heptafluorobut-1-ene with chlorine atoms has been studied, revealing the formation of major products like carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride. This study aids in understanding the kinetic and spectroscopic properties of fluorinated olefins (Sapkota & Marshall, 2022).

Polymer Science

  • Copolymerization Studies : The compound has been used in copolymerization reactions, demonstrating its potential in creating novel polymers and contributing to the field of polymer science (Guiot, Améduri, & Boutevin, 2002).

Safety And Hazards

2,2,3,3-Tetrafluoropropanoyl chloride is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for this compound include H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,3,3-tetrafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASQMECTPQYEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380241
Record name 2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropanoyl chloride

CAS RN

663-73-0
Record name 2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 663-73-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yamashika, S Morishitabara, S Yamada… - Journal of Fluorine …, 2018 - Elsevier
An asymmetric carbon center with a tetrafluoroethylene fragment can be efficiently constructed via a highly enantioselective conjugate addition reaction of various arylboronic acids with …
Number of citations: 12 www.sciencedirect.com

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